7-(Difluoromethyl)-1-naphthaldehyde
CAS No.:
Cat. No.: VC15972692
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F2O |
|---|---|
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 7-(difluoromethyl)naphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H |
| Standard InChI Key | LIKWYIYMHPCGSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 7-(difluoromethyl)-1-naphthaldehyde is C₁₂H₈F₂O, with a molecular weight of 206.19 g/mol . Its IUPAC name is 3-(difluoromethyl)naphthalene-1-carbaldehyde, reflecting the substituents’ positions on the naphthalene ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261535-61-8 | |
| InChI | InChI=1S/C12H8F2O/c13-12(14)... | |
| SMILES | C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)F | |
| PubChem Compound ID | 119011769 |
The difluoromethyl group (-CF₂H) introduces steric and electronic effects that influence reactivity, while the aldehyde moiety serves as a versatile functional group for further derivatization.
Synthesis Pathways
Hypothetical Route via Nucleophilic Aromatic Substitution
A proposed synthesis involves three steps:
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Precursor Preparation: Modify naphthol derivatives via Friedel-Crafts acylation to install a methyl group at the 7-position.
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Aldehyde Introduction: Oxidize the methyl group to an aldehyde using Swern oxidation (oxalyl chloride/DMSO) or Corey-Fuchs conditions.
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Difluoroalkylation: Treat the intermediate with PhSO₂CF₂H under basic conditions (NaOH/KF in DMF/DMSO) to substitute hydrogen with -CF₂H .
This route mirrors methodologies used in fluorinated indole synthesis, where difluorocarbene reagents like BrCF₂COOEt enable C–F bond formation .
Alternative Deoxofluorination Strategy
Another approach employs morpholinosulfur trifluoride (Morph-DAST) to convert ketones to -CF₂ groups . For 7-(difluoromethyl)-1-naphthaldehyde:
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Synthesize 7-acetylnaphthalene-1-carbaldehyde via Friedel-Crafts acylation.
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Treat the ketone with Morph-DAST in CH₂Cl₂ at room temperature, yielding the difluoromethyl product .
Applications in Organic and Medicinal Chemistry
Building Block for Fluorinated Heterocycles
The aldehyde group facilitates cyclization reactions to form fluorinated indoles or quinolines. For example, reactions with amines or enamines under acidic conditions could yield 2-fluoroindoles, which are prevalent in anticancer and antimicrobial agents .
Drug Intermediate
Fluorinated naphthaldehydes are intermediates in synthesizing kinase inhibitors and protease inhibitors. The difluoromethyl group enhances binding affinity to hydrophobic enzyme pockets while resisting oxidative metabolism .
Analytical and Purification Methods
Chromatography
Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended for purity analysis. The compound’s UV absorbance at ~250 nm (naphthalene π→π* transitions) aids detection.
Crystallization
Recrystallization from ethanol/water mixtures yields high-purity crystals, as the aldehyde group’s polarity facilitates solubility adjustments.
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